N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Description

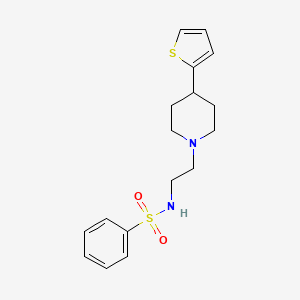

N-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked via an ethyl chain to a piperidine ring substituted with a thiophen-2-yl group. Sulfonamides are well-known for their pharmacological versatility, including roles as enzyme inhibitors, antimicrobial agents, and anticancer compounds .

Properties

IUPAC Name |

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S2/c20-23(21,16-5-2-1-3-6-16)18-10-13-19-11-8-15(9-12-19)17-7-4-14-22-17/h1-7,14-15,18H,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEQVMJBJPBZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as thiophene, piperidine, and benzenesulfonyl chloride.

Step 1 Formation of Piperidine Derivative: The piperidine ring is first functionalized with a thiophene group. This can be achieved through a nucleophilic substitution reaction where thiophene is introduced to the piperidine ring.

Step 2 Alkylation: The next step involves the alkylation of the piperidine derivative with an appropriate alkyl halide to introduce the ethyl linker.

Step 3 Sulfonamide Formation: Finally, the benzenesulfonyl chloride is reacted with the alkylated piperidine derivative to form the sulfonamide linkage. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound can undergo various substitution reactions, particularly at the piperidine and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound can be used to study receptor-ligand interactions due to its potential binding affinity to various biological targets. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and thiophene rings may facilitate binding to these targets, while the sulfonamide group can enhance solubility and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The piperidine ring’s substitution pattern critically influences bioactivity. Key analogs include:

Key Observations :

- Thiophene vs.

- Heterocyclic vs.

Linker Modifications

The ethyl linker between the piperidine and sulfonamide groups is a common feature, but variations exist:

Key Observations :

Sulfonamide Group Modifications

The sulfonamide’s aryl group significantly affects potency and selectivity:

Key Observations :

- Unsubstituted benzenesulfonamide (as in the target compound) may prioritize simplicity and synthetic accessibility .

Biological Activity

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 290.38 g/mol

- Functional Groups : Contains a piperidine ring, a thiophene moiety, and a benzenesulfonamide group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Muscarinic Receptors : The compound has been investigated for its antagonistic effects on muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions and neurological disorders such as Alzheimer's disease .

- Cholinesterase Inhibition : Similar compounds in its class have shown cholinesterase inhibition, which is beneficial in treating conditions like Alzheimer's by increasing acetylcholine levels in the brain .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against several cancer cell lines, potentially through induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Muscarinic Receptor Antagonism | M4 receptor antagonism | |

| Cholinesterase Inhibition | Increased acetylcholine levels | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Studies and Research Findings

- Neurological Studies : Research has indicated that compounds with similar structures to this compound can significantly improve cognitive deficits in animal models of Alzheimer’s disease. These studies highlight the potential for this compound to be developed as a therapeutic agent for neurodegenerative diseases .

- Cancer Research : In vitro studies have demonstrated that related compounds exhibit potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. For instance, one study reported an IC value of 15.63 µM against MCF-7 cells, indicating significant anticancer potential .

- Mechanistic Insights : Molecular docking studies suggest that the compound interacts favorably with target proteins involved in apoptosis pathways, enhancing its potential as an anticancer agent .

Q & A

Q. What are the key steps for synthesizing N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide, and how can purity be optimized?

The synthesis involves multi-step reactions, including:

- Piperidine-thiophene coupling : Formation of the 4-(thiophen-2-yl)piperidine core via nucleophilic substitution or cross-coupling reactions under inert conditions.

- Sulfonamide linkage : Reacting the piperidine intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

- Purification : Techniques like column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) ensure high purity. Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) .

Q. How is the molecular structure of this compound validated?

- X-ray crystallography : Resolves bond lengths and angles (e.g., S–N bond ~1.63 Å, confirming sulfonamide geometry) .

- NMR spectroscopy : Key signals include δ 7.5–7.8 ppm (aromatic protons), δ 3.2–3.5 ppm (piperidine CH2), and δ 2.8–3.0 ppm (ethyl linker) .

- Mass spectrometry : Molecular ion peak [M+H]+ at m/z ~391.5 matches the theoretical molecular weight .

Q. What in vitro assays are used to screen its biological activity?

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50 values .

- Enzyme inhibition : Fluorometric assays targeting carbonic anhydrase or kinase activity, with IC50 compared to reference inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Substituent variation : Introduce electron-withdrawing groups (e.g., –CF3) on the benzene ring to enhance binding to hydrophobic enzyme pockets .

- Piperidine modifications : Replace thiophene with furan or pyridine to alter electronic effects and improve solubility .

- Computational modeling : Docking studies (AutoDock Vina) predict interactions with targets like EGFR or COX-2, guiding synthetic priorities .

Q. How to resolve contradictions in biological activity data across studies?

Example: Discrepancies in IC50 values for anticancer activity may arise from:

- Assay conditions : Varying serum concentrations or incubation times (e.g., 48 vs. 72 hours) .

- Cellular uptake differences : LogP values >3.0 may limit solubility in aqueous media, reducing apparent potency .

- Metabolic stability : Hepatic microsome assays (e.g., rat liver S9 fractions) identify rapid degradation pathways .

Q. What strategies improve in vivo efficacy and pharmacokinetics?

- Prodrug design : Mask the sulfonamide group with acetyl or PEGylated moieties to enhance bioavailability .

- Nanocarrier encapsulation : Liposomal formulations improve tissue targeting (e.g., tumor accumulation via EPR effect) .

- Pharmacokinetic profiling : Measure Cmax and t1/2 in rodent models after oral/intravenous dosing, adjusting dosage regimens .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular weight | 391.5 g/mol | |

| LogP (calculated) | 3.2 ± 0.2 | |

| Solubility (H2O) | <1 mg/mL (improves with DMSO) |

Q. Table 2. Representative Biological Data

| Assay Type | Result (vs. Control) | Reference |

|---|---|---|

| MIC (S. aureus) | 8 µg/mL (vs. 2 µg/mL for ampicillin) | |

| IC50 (MCF-7 cells) | 12 µM (vs. 5 µM for doxorubicin) | |

| COX-2 inhibition | 78% at 10 µM (vs. 85% for celecoxib) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.